molecular formula C24H46N2Na2O4 B13819342 Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide CAS No. 30473-39-3

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide

Cat. No.: B13819342
CAS No.: 30473-39-3
M. Wt: 472.6 g/mol
InChI Key: PJLFOKRUVQVDAV-UHFFFAOYSA-L
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Description

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a compound that belongs to the class of imidazolium surfactants. These surfactants are known for their cationic nature and are widely used in various industrial applications due to their excellent surface-active properties .

Preparation Methods

The synthesis of Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide typically involves the reaction of coconut fatty acid with aminoethylethanolamine to form an imidazoline intermediate. This intermediate is then reacted with sodium chloroacetate to yield the final product . The industrial production methods often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. Additionally, it can form complexes with various biomolecules, affecting their activity and stability .

Properties

CAS No.

30473-39-3

Molecular Formula

C24H46N2Na2O4

Molecular Weight

472.6 g/mol

IUPAC Name

disodium;2-[2-heptadecyl-1-(2-oxidoethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C24H46N2O3.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;;/h2-22H2,1H3,(H,28,29);;;1H2/q;2*+1;/p-2

InChI Key

PJLFOKRUVQVDAV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CC[O-])CC(=O)[O-].[OH-].[Na+].[Na+]

Origin of Product

United States

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